![molecular formula C11H8N2O3S B5914504 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914504.png)
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one, also known as ML347, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit promising pharmacological properties, making it a subject of intense research.
Mécanisme D'action
The mechanism of action of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one involves the inhibition of HDACs and PDEs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in altered gene expression. PDEs, on the other hand, are enzymes that regulate cyclic nucleotide signaling pathways. Inhibition of PDEs leads to increased levels of cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects:
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has been found to exhibit various biochemical and physiological effects, depending on the target enzyme and the disease condition. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also exhibiting anti-inflammatory effects in various disease conditions. Inhibition of PDEs has been found to exhibit vasodilatory effects, making it a potential therapeutic agent for cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in lab experiments include its potent inhibitory activity against HDACs and PDEs, making it a valuable tool for studying the role of these enzymes in various disease conditions. However, the limitations of using 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in lab experiments include its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one. One potential direction is the development of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one derivatives with improved pharmacokinetic properties and selectivity for specific target enzymes. Another direction is the evaluation of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in preclinical and clinical studies for its potential therapeutic applications in various disease conditions. Additionally, the use of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in combination with other therapeutic agents could be explored to enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one involves a multistep process that begins with the reaction of 2-chloro-4-nitropyridine with 2-mercaptobenzoic acid. The resulting intermediate is then subjected to a series of reactions, including cyclization, reduction, and oxidation, to yield the final product.
Applications De Recherche Scientifique
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has been extensively studied for its potential as a therapeutic agent in various disease conditions. It has been found to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes are involved in various cellular processes and have been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c1-4-2-6(15)13-11-8(4)9-10(17-11)5(14)3-7(16)12-9/h2-3H,1H3,(H,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXRYXRBSQUTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C3=C(S2)C(=CC(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914426.png)
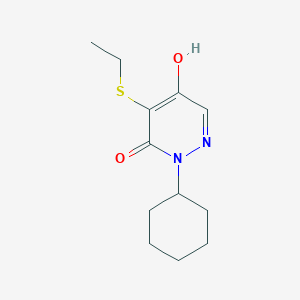
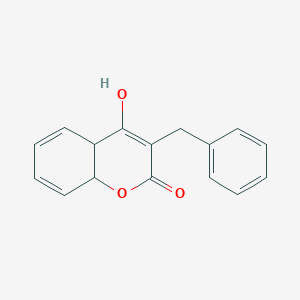

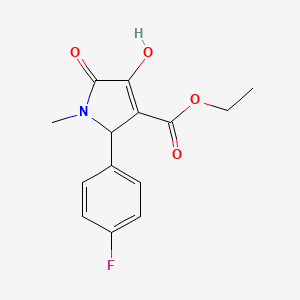
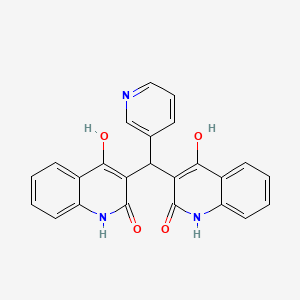
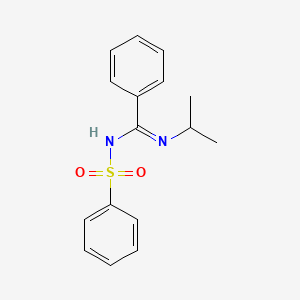
![7-hydroxy-2-[(3-methoxybenzyl)thio]-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914461.png)
![7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914479.png)
![7-hydroxy-2-(methylthio)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914482.png)
![7-hydroxy-2-[(3-methoxybenzyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914487.png)
![7-hydroxy-2-[(2-methylbenzyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914494.png)
![N-(2,4-dimethylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914505.png)
![7-(1,3-benzodioxol-5-yl)-9-(difluoromethyl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914509.png)